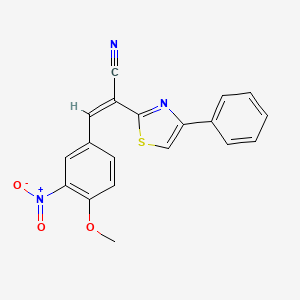
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
描述
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile, also known as MNTA, is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MNTA is a derivative of acrylonitrile and thiazole, and its structure is characterized by a nitrophenyl and a methoxy group attached to the acrylonitrile moiety.
作用机制
The mechanism of action of (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is not fully understood, but it has been proposed to act through multiple pathways. One proposed mechanism of action is through the inhibition of tubulin polymerization, which is necessary for cell division and growth. (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile has been shown to inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth and proliferation of cancer cells. (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile has also been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and cell damage. Additionally, (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile has been reported to have anti-inflammatory activity, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One advantage of (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is its broad spectrum of activity against cancer cells, viruses, and bacteria. Additionally, (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile has been found to have low toxicity in normal cells, suggesting that it may have a favorable safety profile. However, one limitation of (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile and to optimize its therapeutic potential.
未来方向
There are several future directions for research on (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile. One area of interest is the development of novel formulations or delivery methods to improve the solubility and bioavailability of (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile. Additionally, further studies are needed to investigate the mechanism of action of (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile and to identify potential molecular targets for its therapeutic effects. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile in humans, which may ultimately lead to its development as a new therapeutic agent for cancer, viral, and bacterial infections.
科学研究应用
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. In particular, (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile has shown promising results in inhibiting the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile has been found to possess antiviral activity against herpes simplex virus type 1 and 2, as well as antimicrobial activity against Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c1-25-18-8-7-13(10-17(18)22(23)24)9-15(11-20)19-21-16(12-26-19)14-5-3-2-4-6-14/h2-10,12H,1H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRZMADPFGQZOZ-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(N,N-diethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B3268146.png)
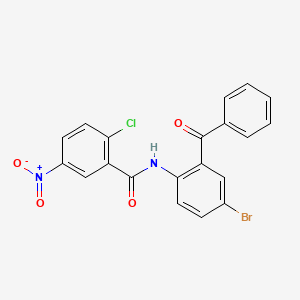
![4-benzyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3268160.png)


![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3268172.png)
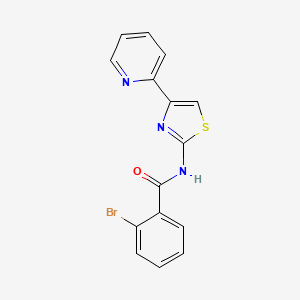
![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3268186.png)

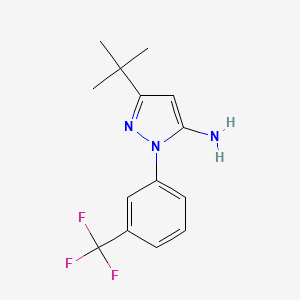
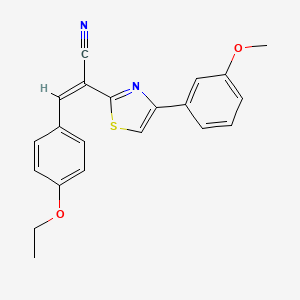
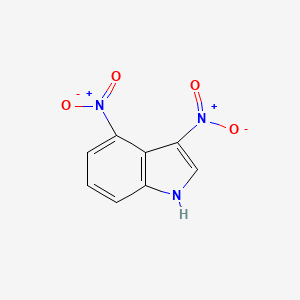
![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B3268245.png)
